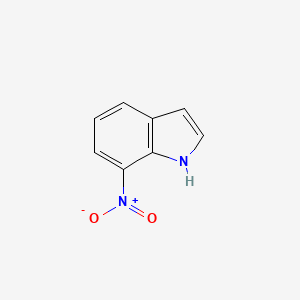

7-Nitroindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69874. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJGQIVWUKFTRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219879 | |

| Record name | Indole, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-42-5 | |

| Record name | 7-Nitroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6960-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Nitroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Nitroindole: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitroindole is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the fusion of a benzene ring to a pyrrole ring with a nitro group at the 7-position, make it a valuable scaffold and intermediate in the synthesis of various biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, structural features, and relevant biological interactions of this compound, with a focus on its role as a precursor for therapeutic agents. Detailed experimental protocols for its synthesis and characterization are also presented, alongside visualizations of its synthetic workflow and its inhibitory action on key cellular signaling pathways.

Chemical Properties and Structure

This compound is a yellow to orange crystalline solid that is slightly soluble in water.[1] Its chemical and structural identifiers are crucial for its application in research and synthesis.

Tabulated Chemical Properties

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O₂ | [2] |

| Molecular Weight | 162.15 g/mol | [2][3] |

| Melting Point | 94-98 °C | [1] |

| Boiling Point | 288.82 °C (estimate) | |

| Density | 1.3264 g/cm³ (estimate) | |

| pKa | 13.96 ± 0.30 (Predicted) | |

| Water Solubility | Slightly soluble | |

| Appearance | Light yellow to yellow to orange powder/crystal |

Chemical Structure and Identifiers

-

IUPAC Name: 7-nitro-1H-indole

-

CAS Number: 6960-42-5

-

SMILES String: C1=CC2=C(C=CN2)C(=C1)--INVALID-LINK--[O-]

-

InChI Key: LZJGQIVWUKFTRD-UHFFFAOYSA-N

Experimental Protocols

The synthesis and characterization of this compound require specific laboratory procedures. The following sections detail representative experimental protocols.

Synthesis of this compound via Nitration of Indoline with Acetyl Nitrate

A common method for the synthesis of this compound involves the nitration of indoline, where the pyrrole ring is saturated to prevent preferential substitution at the 3-position. The subsequent dehydrogenation restores the indole ring system. A key nitrating agent for this process is acetyl nitrate, which can be generated in situ.

Materials:

-

Indoline

-

Acetic anhydride

-

Nitric acid (60%)

-

Sodium hydroxide

-

Ethanol

-

Water

-

Pyrene (as an internal standard for purity determination, optional)

Procedure:

-

Preparation of Acetyl Nitrate: In a reaction vessel, cool 50 g (0.5 mol) of acetic anhydride to below 10°C. Slowly add 3.15 g (0.1 mol) of 60% nitric acid while maintaining the temperature below 10°C to generate the acetyl nitrate solution.

-

Nitration Reaction: To the prepared acetyl nitrate solution, add a solution of the starting material, such as sodium 1-acetylindoline-2-sulfonate, dropwise, ensuring the temperature is maintained at or below 10°C. After the addition is complete, continue to stir the reaction mixture at 5°C for 2 hours. A precipitate of the nitrated product should form.

-

Hydrolysis: The crude nitrated intermediate is then subjected to hydrolysis. This is typically achieved by treatment with an alkali solution, such as sodium hydroxide, to yield this compound.

-

Purification: The crude this compound can be purified by recrystallization. Dissolve the crude product in warm ethanol (e.g., 40°C). While maintaining the temperature, add water dropwise until precipitation begins. Cool the mixture to allow for complete recrystallization. The resulting crystals can be isolated by filtration and further washed with an ethanol-water mixture.

Characterization of this compound

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for confirming the presence of key functional groups in the this compound molecule.

Protocol:

-

Prepare a KBr pellet of the this compound sample.

-

Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Characteristic peaks for the nitro group (NO₂) are expected around 1500-1550 cm⁻¹ (asymmetric stretching) and 1300-1350 cm⁻¹ (symmetric stretching). The N-H stretch of the indole ring is typically observed in the region of 3300-3500 cm⁻¹.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the synthesized this compound.

General Protocol:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Use a C18 reverse-phase column.

-

Employ a mobile phase gradient of acetonitrile and water.

-

Monitor the elution of the compound using a UV detector at an appropriate wavelength.

-

The purity is determined by the peak area of this compound relative to the total peak area.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

General Protocol:

-

Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

The aromatic protons of the indole and benzene rings will appear in the downfield region of the ¹H NMR spectrum. The chemical shifts and coupling patterns will be characteristic of the this compound substitution pattern.

-

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, which can be assigned based on their chemical environment.

Biological Activity and Signaling Pathways

Indole derivatives are known to exhibit a wide range of biological activities, and this compound serves as a key precursor in the synthesis of many such compounds. Notably, some indole-containing molecules have been identified as inhibitors of critical cellular signaling pathways implicated in diseases like cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a hallmark of many cancers. Research has identified a "this compound compound 8" as a potent inhibitor of Akt, a key kinase in this pathway. While the specific structure of "compound 8" is not detailed in the provided search results, the this compound moiety is a critical component of this inhibitor. The inhibition of Akt by such a compound would disrupt the downstream signaling to mTOR, ultimately leading to a decrease in cell proliferation and survival.

Caption: PI3K/Akt/mTOR pathway with inhibition by a this compound derivative.

Experimental Workflow Visualization

The synthesis of this compound from indoline is a multi-step process that can be visualized as a logical workflow.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This compound is a compound of significant academic and industrial interest due to its versatile chemical nature and its role as a building block for pharmacologically active molecules. A thorough understanding of its chemical properties, structure, and synthesis is paramount for researchers and scientists in the field of drug discovery and development. The ability of this compound derivatives to modulate key signaling pathways, such as the PI3K/Akt/mTOR cascade, highlights its potential for the development of novel therapeutics. The experimental protocols and workflows detailed in this guide provide a foundational framework for the synthesis and characterization of this important chemical entity.

References

- 1. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Neuropharmacological Frontier: A Technical Guide to the Mechanism of Action of 7-Nitroindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitroindole derivatives have emerged as a significant class of compounds in neuropharmacology, primarily due to their potent and often selective inhibition of neuronal nitric oxide synthase (nNOS). This enzyme plays a crucial role in a variety of physiological and pathological processes in the central nervous system. Overproduction of nitric oxide (NO) by nNOS has been implicated in the pathophysiology of numerous neurological disorders, including neurodegenerative diseases, stroke, and chronic pain. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives, detailing their molecular targets, downstream signaling pathways, and the experimental methodologies used to characterize their activity. Quantitative data on the inhibitory potency of various derivatives are presented, alongside a discussion of their structure-activity relationships, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.

Core Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase

The primary mechanism of action of this compound derivatives in neuropharmacology is the inhibition of neuronal nitric oxide synthase (nNOS), one of the three isoforms of the enzyme responsible for the synthesis of nitric oxide (NO).[1][2][3] NO is a critical signaling molecule in the brain, involved in neurotransmission, synaptic plasticity, and cerebral blood flow regulation. However, excessive NO production can lead to cellular damage and neuronal death.[2]

This compound and its analogues act as competitive inhibitors of nNOS, binding to the enzyme's active site and preventing the conversion of L-arginine to L-citrulline and NO.[1] Some derivatives exhibit competitive inhibition with respect to both the L-arginine substrate and the essential cofactor tetrahydrobiopterin (BH4). The selectivity of these compounds for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms is a key aspect of their therapeutic potential, as non-selective inhibition can lead to undesirable side effects, such as hypertension.

Downstream Signaling Cascade: The NO/cGMP/PKG Pathway

The inhibition of nNOS by this compound derivatives directly impacts the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. Under normal physiological conditions, NO produced by nNOS diffuses to adjacent cells and activates soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets to elicit a physiological response. By blocking NO production, this compound derivatives prevent the activation of this cascade.

Quantitative Pharmacological Data

The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against the three NOS isoforms. A lower value indicates higher potency, while the ratio of IC50 or Ki values between the isoforms indicates selectivity.

| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | nNOS Ki (µM) | iNOS Ki (µM) | Selectivity (iNOS/nNOS) | Reference |

| 7-Nitroindazole | 2.5 | - | 20 | 0.16 | 1.6 | 10 | |

| 3-Bromo-7-Nitroindazole | 0.17 | 0.86 | 0.29 | - | - | 1.7 | BenchChem |

| 5-Nitroindazole | 40 | - | 56 | - | - | 1.4 | |

| 6-Nitroindazole | 1150 | - | 240 | - | - | 0.2 | |

| Indazole | 2300 | - | 470 | - | - | 0.2 | |

| (S)-8 (a 1,6-disubstituted indole) | 0.09 | 10.8 | 32.4 | - | - | 360 | |

| Compound 22 (a 1,6-disubstituted indole) | 0.04 | 2.7 | - | - | - | - |

Note: '-' indicates data not available in the cited sources. IC50 and Ki values are both measures of inhibitory potency.

Structure-Activity Relationships (SAR)

The structure of the this compound scaffold is amenable to chemical modification to enhance potency and selectivity for nNOS. Key SAR observations include:

-

Position of the Nitro Group: The placement of the nitro group on the indole ring is critical for inhibitory activity. 7-nitro substitution generally confers the highest potency for nNOS compared to 5- or 6-nitro substitution.

-

Substitution at the 1-position: Introducing bulky amino-substituents at the 1-position of the indole core can significantly increase selectivity for nNOS over eNOS, in some cases by over 100-fold.

-

Substitution at other positions: Modifications at other positions of the indole ring can also influence potency and selectivity. For instance, the addition of a bromine atom at the 3-position of 7-nitroindazole increases its potency for nNOS.

Experimental Protocols

The characterization of this compound derivatives as nNOS inhibitors involves a series of in vitro and cell-based assays.

In Vitro nNOS Inhibition Assay (Conversion of [³H]L-arginine to [³H]L-citrulline)

This is a widely used and sensitive method to directly measure the catalytic activity of nNOS.

Principle: The assay measures the enzymatic conversion of radiolabeled L-arginine to L-citrulline. The positively charged [³H]L-arginine is separated from the neutral [³H]L-citrulline using a cation-exchange resin. The amount of radioactivity in the eluate is proportional to the nNOS activity.

Detailed Methodology:

-

Enzyme Source: Purified recombinant nNOS or a tissue homogenate rich in nNOS (e.g., cerebellum) is used.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM HEPES, pH 7.4), cofactors (NADPH, FAD, FMN, BH4), CaCl₂, and calmodulin.

-

Inhibitor Pre-incubation: Various concentrations of the this compound derivative (dissolved in a solvent like DMSO) are pre-incubated with the enzyme preparation for a defined period (e.g., 10 minutes) at 37°C. A vehicle control (DMSO alone) is also included.

-

Reaction Initiation: The reaction is initiated by the addition of [³H]L-arginine.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 15-30 minutes) at 37°C.

-

Reaction Termination and Separation: The reaction is stopped by adding a stop buffer containing EDTA. The reaction mixture is then applied to a cation-exchange resin column (e.g., Dowex AG 50W-X8).

-

Quantification: The [³H]L-citrulline is eluted from the column, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each concentration of the inhibitor is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based nNOS Inhibition Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the culture medium of cells expressing nNOS.

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, which can be quantified spectrophotometrically at ~540 nm.

Detailed Methodology:

-

Cell Culture: A cell line stably overexpressing nNOS (e.g., HEK 293T/nNOS) is cultured in appropriate media.

-

Cell Plating: Cells are seeded in multi-well plates and allowed to adhere.

-

Inhibitor Treatment: The cells are treated with varying concentrations of the this compound derivative.

-

nNOS Activation: nNOS is activated by inducing calcium influx, for example, by treating the cells with a calcium ionophore like A23187.

-

Incubation: The cells are incubated for a specific period (e.g., 8 hours) to allow for NO production and its conversion to nitrite.

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measurement: After a short incubation period, the absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is determined from the standard curve. The percentage of inhibition is calculated, and the IC50 value is determined as described for the in vitro assay.

References

- 1. The inhibition of the constitutive and inducible nitric oxide synthase isoforms by indazole agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-nitroindole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties, conferred by the electron-withdrawing nitro group at the 7-position of the indole ring, modulate the reactivity and binding interactions of its derivatives, making it a valuable starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound-based compounds, with a focus on their roles as neuronal nitric oxide synthase (nNOS) inhibitors and anticancer agents. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug discovery efforts in this promising area.

Synthesis of this compound and Its Derivatives

The synthesis of this compound, the foundational starting material, can be achieved through various established methods, with the nitration of indole being a common approach. However, controlling the regioselectivity of the nitration to favor the 7-position can be challenging. More sophisticated methods, such as those involving directed ortho-metalation or the use of specific protecting groups, have been developed to afford higher yields of the desired this compound isomer.

Once obtained, this compound serves as a versatile precursor for a wide range of derivatives. The nitro group can be reduced to an amino group, which can then be further functionalized. The indole nitrogen and the C2 and C3 positions of the indole ring are also amenable to various chemical modifications, allowing for the creation of extensive libraries of compounds with diverse pharmacological properties.

This compound Derivatives as Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

One of the most well-documented applications of the this compound scaffold is in the development of selective inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS has been implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Therefore, selective inhibition of nNOS is a promising therapeutic strategy.

The this compound core has been shown to be a key pharmacophore for potent and selective nNOS inhibition. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the indole ring can significantly impact inhibitory potency and selectivity over other NOS isoforms (eNOS and iNOS).

Quantitative Data: nNOS Inhibition by this compound Derivatives

| Compound | Target | IC50 (µM) | Selectivity (vs. eNOS) | Selectivity (vs. iNOS) |

| 7-Nitroindazole | nNOS | 0.47 | ~50-fold | ~100-fold |

| 3-Bromo-7-nitroindazole | nNOS | 0.038 | >200-fold | >200-fold |

| Various other reported derivatives | nNOS | Data varies | Data varies | Data varies |

Signaling Pathway: nNOS-Mediated Neuronal Signaling

The overactivation of nNOS is often triggered by excessive glutamate release and subsequent activation of NMDA receptors, leading to a surge in intracellular calcium levels. This calcium influx activates calmodulin, which in turn activates nNOS to produce nitric oxide. High levels of NO can lead to the formation of peroxynitrite and other reactive nitrogen species, causing oxidative stress, mitochondrial dysfunction, and ultimately neuronal cell death. This compound-based inhibitors act by competing with the substrate L-arginine or the cofactor tetrahydrobiopterin at the active site of nNOS, thereby blocking the production of NO and mitigating its downstream neurotoxic effects.

This compound Derivatives as Anticancer Agents

The this compound scaffold has also proven to be a valuable template for the design of novel anticancer agents.[1] Derivatives incorporating this moiety have demonstrated cytotoxic activity against a range of cancer cell lines, acting through various mechanisms, including the inhibition of key signaling pathways and the targeting of unique DNA structures.

One notable mechanism of action for certain 5- and this compound derivatives is the binding to and stabilization of G-quadruplex (G4) DNA structures in the promoter regions of oncogenes, such as c-Myc. The stabilization of these G4 structures can inhibit the transcription of the oncogene, leading to a downregulation of its protein product and subsequent suppression of tumor growth.

Quantitative Data: Anticancer Activity of Nitroindole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| Pyrrolidine-substituted 5-nitroindole | HeLa | 5.08 | c-Myc G-quadruplex binder |

| Substituted this compound-2-carboxylic acid | Various | Varies | Fructose-1,6-bisphosphatase inhibitor |

| Various other reported derivatives | Various | Data varies | Data varies |

Signaling Pathway: c-Myc and PI3K/Akt/mTOR Inhibition

The c-Myc oncoprotein is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers. By stabilizing the G-quadruplex in the c-Myc promoter, this compound derivatives can effectively silence its expression.

Furthermore, indole derivatives, in general, have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[2] Inhibition of this pathway by this compound-based compounds can lead to cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of a this compound Derivative (Illustrative Example)

This protocol describes a generalized two-step synthesis of a C2-substituted 7-nitro-1H-indole-2-carboxylic acid derivative, a class of compounds that has shown biological activity.

Step 1: Fischer Indole Synthesis of Ethyl 7-Nitro-1H-indole-2-carboxylate

-

To a stirred solution of 2-nitrophenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol to afford ethyl 7-nitro-1H-indole-2-carboxylate.

Step 2: Hydrolysis to 7-Nitro-1H-indole-2-carboxylic acid

-

Dissolve the ethyl 7-nitro-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2M NaOH).

-

Heat the mixture to reflux for 1-2 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with a dilute acid (e.g., 2M HCl) to a pH of ~2-3.

-

Collect the precipitated carboxylic acid by filtration, wash thoroughly with water, and dry to yield 7-nitro-1H-indole-2-carboxylic acid.

In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (Griess Assay)

This colorimetric assay measures the production of nitrite, a stable and oxidized product of nitric oxide, to determine nNOS activity.

Materials:

-

Recombinant human nNOS enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

Calmodulin (activator)

-

CaCl2

-

This compound test compounds

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a Nitrite Standard Curve: Prepare a series of dilutions of sodium nitrite in assay buffer (e.g., 0-100 µM).

-

Prepare Reaction Mixture: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NADPH (final concentration ~1 mM)

-

CaCl2 (final concentration ~2 mM)

-

Calmodulin (final concentration ~10 µg/mL)

-

L-Arginine (final concentration ~10 µM)

-

Recombinant nNOS enzyme

-

-

Add Inhibitor: Add varying concentrations of the this compound test compound dissolved in a suitable solvent (e.g., DMSO, final concentration ≤1%). Include a vehicle control.

-

Incubate: Incubate the plate at 37°C for 30-60 minutes.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measure Absorbance: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Calculate the nitrite concentration in each well using the standard curve.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

-

MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Materials:

-

Cancer cell line

-

This compound test compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge.

-

Washing: Wash the cell pellet with cold PBS.

-

Fixation: Resuspend the cells in cold 70% ethanol while gently vortexing and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

c-Myc G-Quadruplex Binding Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the ability of a compound to stabilize a G-quadruplex structure by monitoring the change in FRET between two fluorophores attached to the ends of a G-quadruplex-forming oligonucleotide.

Materials:

-

Fluorescently labeled c-Myc promoter G-quadruplex-forming oligonucleotide (e.g., labeled with FAM as the donor and TAMRA as the acceptor).

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 100 mM KCl).

-

This compound test compounds.

-

96-well black microplate.

-

Fluorometer.

Procedure:

-

Oligonucleotide Annealing: Anneal the fluorescently labeled oligonucleotide in the assay buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form the G-quadruplex structure.

-

Assay Setup: In a 96-well plate, add the annealed oligonucleotide to each well.

-

Compound Addition: Add varying concentrations of the this compound test compound.

-

Incubation: Incubate at room temperature for a sufficient time to allow for binding equilibrium.

-

Fluorescence Measurement: Measure the fluorescence emission of the donor (e.g., at 520 nm with excitation at 490 nm) and the acceptor (e.g., at 580 nm with excitation at 490 nm).

-

Data Analysis: Calculate the FRET efficiency for each concentration of the test compound. An increase in FRET efficiency upon compound binding indicates stabilization of the G-quadruplex structure. Determine the concentration of the compound that produces a half-maximal change in FRET efficiency (EC50).

Conclusion

The this compound scaffold represents a highly valuable and versatile building block in the field of medicinal chemistry. Its utility has been demonstrated in the development of potent and selective nNOS inhibitors with potential applications in neurodegenerative disorders, as well as in the design of novel anticancer agents that target key oncogenic pathways and unique DNA secondary structures. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable chemical scaffold. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full potential in the development of next-generation therapeutics.

References

7-Nitroindole: A Versatile Precursor for Advanced Photocleavable Protecting Groups

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and controlled world of drug delivery, molecular biology, and materials science, the ability to initiate a biological or chemical process with spatiotemporal control is paramount. Photocleavable protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools for this purpose. These light-sensitive moieties mask the function of a bioactive molecule until its release is triggered by a pulse of light. Among the various classes of PPGs, those derived from 7-nitroindole have garnered significant attention as a robust alternative to the more traditional o-nitrobenzyl-based groups.[1]

This technical guide provides a comprehensive overview of this compound and its derivatives as precursors for photocleavable protecting groups. We will delve into the synthesis of these compounds, the mechanisms governing their photolytic cleavage, their diverse applications, and detailed experimental protocols. All quantitative data has been summarized in structured tables for ease of comparison, and key processes are illustrated with diagrams to facilitate understanding.

Core Concepts: The Chemistry of this compound PPGs

The utility of this compound as a PPG precursor stems from its unique photochemical properties. The core structure, an indole ring bearing a nitro group at the 7-position, can be readily derivatized, most commonly at the indole nitrogen, to "cage" a variety of functional groups, including carboxylic acids, amines, and thiols.[2][3]

The key advantages of this compound-based PPGs include:

-

Efficient Photolysis: They can be efficiently cleaved using UV-A light (typically around 350 nm), a wavelength that is generally less damaging to biological systems than shorter wavelength UV light.[1]

-

Two-Photon Excitation: Many this compound derivatives can be cleaved by two-photon absorption (TPA) of near-infrared (NIR) light (~710 nm).[1] This allows for deeper tissue penetration and highly localized uncaging with minimal off-target effects.

-

Rapid Release Kinetics: The photolysis of N-acyl-7-nitroindolines is a rapid process, often occurring on the sub-microsecond timescale, enabling the study of fast biological processes.

-

Chemical Stability: These compounds are generally stable under physiological conditions in the absence of light, preventing premature release of the caged molecule.

Synthesis of this compound-Based Photocleavable Protecting Groups

The synthesis of this compound-based PPGs typically begins with the this compound core, which can be modified to introduce various functionalities. A general synthetic approach involves the acylation of the 7-nitroindoline nitrogen with the molecule to be caged. However, the direct acylation of 7-nitroindoline can be challenging due to the electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the indole nitrogen. More elaborate multi-step syntheses are often employed to achieve the desired products.

A significant advancement has been the development of derivatives such as 4-methoxy-7-nitroindoline (MNI) and 5-bromo-7-nitroindoline (Bni), which offer improved photochemical properties or synthetic accessibility.

The Photolysis Mechanism: Releasing the Cargo

The photochemical activation of N-acyl-7-nitroindolines can proceed via a one-photon or two-photon absorption process. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular rearrangement. The subsequent reaction pathway is highly dependent on the solvent.

-

In aqueous media: The predominant pathway involves an intramolecular redox reaction, leading to the formation of a 7-nitrosoindole byproduct and the release of the free carboxylic acid. This is the desired pathway for most biological applications.

-

In aprotic solvents: The excited intermediate can act as an acylating agent, transferring the acyl group to a nucleophile present in the solution.

Quantitative Data of this compound Photocleavable Protecting Groups

The efficiency of a photocleavable protecting group is determined by several key parameters, including its absorption maximum (λmax), molar extinction coefficient (ε), and quantum yield of photolysis (Φ). The product of the molar extinction coefficient and the quantum yield (ε × Φ) gives the overall uncaging efficiency.

| Compound | Caged Molecule | λmax (nm) | Quantum Yield (Φ) | Release Half-Time (t1/2) | Solvent/Conditions | Reference |

| NI-caged L-glutamate | L-Glutamate | ~350 | ~0.03 | ≤ 0.26 ms | Aqueous buffer, pH 7 | |

| MNI-caged L-glutamate | L-Glutamate | ~350 | ~0.08 | ≤ 0.26 ms | Aqueous buffer, pH 7 | |

| 5-bromo-7-nitroindoline-S-ethylthiocarbamate | S-ethylthiocarbamate | 359 | - | - | Acetonitrile/water (4:1) |

Note: Quantitative data for this compound derivatives can vary significantly depending on the specific caged molecule, substitution pattern on the indole ring, and the experimental conditions (e.g., solvent, pH). The data presented here are representative examples.

Applications in Research and Drug Development

The unique properties of this compound-based PPGs have led to their application in a wide range of fields:

-

Neuroscience: The rapid and localized release of neurotransmitters such as L-glutamate, GABA, and glycine has enabled researchers to study synaptic transmission and neuronal signaling with high precision. The MNI-caged glutamate, in particular, has become a widely used tool for two-photon uncaging experiments in brain tissue.

-

Drug Delivery: The ability to trigger drug release at a specific site in the body using light offers a promising strategy for targeted therapies with reduced side effects. Research is ongoing to develop this compound-based PPGs for the controlled release of anticancer drugs and other therapeutic agents.

-

Peptide and Protein Chemistry: this compound derivatives have been used as photolabile linkers in solid-phase peptide synthesis, allowing for the cleavage of synthetic peptides from the resin under mild conditions. They have also been employed to cage specific amino acid residues within a peptide or protein, enabling the light-induced activation of protein function.

-

Materials Science: The photocleavage of this compound derivatives can be used to alter the properties of materials in a spatially controlled manner. For example, the photolysis of a polypeptide containing 7-nitroindoline units can lead to the degradation of the material at specific locations, which has potential applications in micromachining and the fabrication of microstructures.

Experimental Protocols

General Procedure for the Synthesis of N-Acyl-7-nitroindolines

The synthesis of N-acyl-7-nitroindolines often requires a multi-step approach due to the low nucleophilicity of the 7-nitroindoline nitrogen. A common strategy involves the use of a coupling agent to facilitate the acylation.

Materials:

-

7-Nitroindoline or a substituted derivative

-

Carboxylic acid to be caged

-

Coupling agent (e.g., DCC, EDC/NHS)

-

Anhydrous aprotic solvent (e.g., DMF, CH2Cl2)

-

Base (e.g., DMAP, triethylamine)

Procedure:

-

Dissolve the carboxylic acid in the anhydrous solvent.

-

Add the coupling agent (and NHS if using EDC) and stir at 0 °C for 30 minutes to form the activated ester.

-

Add the 7-nitroindoline derivative and a catalytic amount of base to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for the Photolysis of this compound Caged Compounds

Materials:

-

This compound caged compound

-

Appropriate solvent (aqueous buffer for biological applications, or an aprotic solvent for acylation reactions)

-

UV light source (e.g., mercury lamp with a filter for ~350 nm, or a pulsed laser for two-photon excitation at ~710 nm)

-

Quartz cuvette or other suitable reaction vessel

-

Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC, NMR)

Procedure:

-

Prepare a solution of the caged compound in the desired solvent at a known concentration.

-

Place the solution in the quartz cuvette and position it in the light path of the UV source.

-

Irradiate the sample for a specific period. For kinetic studies, aliquots can be taken at different time points.

-

Analyze the irradiated solution to determine the extent of photolysis and to identify the photoproducts. This can be done by monitoring the disappearance of the starting material and the appearance of the released molecule and the nitrosoindole byproduct using an appropriate analytical technique.

Conclusion

This compound and its derivatives represent a powerful and versatile class of photocleavable protecting groups with broad applications in chemistry, biology, and materials science. Their favorable photochemical properties, including efficient one- and two-photon cleavage and rapid release kinetics, make them highly valuable tools for the spatiotemporal control of molecular function. While synthetic challenges can exist, ongoing research continues to expand the scope and improve the properties of these important molecules. This guide provides a foundational understanding for researchers looking to incorporate this compound-based PPGs into their work, paving the way for new discoveries and technological advancements.

References

7-Nitroindole: A Technical Deep Dive into its Discovery, Synthesis, and Role in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroindole is a heterocyclic aromatic organic compound that has carved a significant niche in chemical research, primarily owing to its potent and selective inhibitory effects on neuronal nitric oxide synthase (nNOS). This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical and biological data, and a visualization of its role in key signaling pathways.

Discovery and History

The first documented synthesis of this compound appears in a 1958 publication in the Journal of the American Chemical Society by Stanley M. Parmerter, A. Gilbert Cook, and William B. Dixon.[1] Their work focused on the synthesis of various nitroindole isomers, laying the foundational chemical knowledge for this class of compounds.

However, the significant biological activity of this compound was not recognized until much later. The 1990s marked a turning point with the discovery of its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This discovery was a crucial development in the study of nitric oxide signaling in the nervous system. Researchers were seeking tools to dissect the distinct roles of the three nitric oxide synthase isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). This compound emerged as a valuable pharmacological agent for these investigations due to its preferential inhibition of nNOS over the other isoforms. This selectivity has allowed for more precise studies into the physiological and pathological roles of neuronally derived nitric oxide in processes such as learning, memory, neurodegeneration, and pain.

Physicochemical and Spectroscopic Data

This compound is a yellow solid with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol .

| Property | Value |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| CAS Number | 6960-42-5 |

| Appearance | Yellow powder |

| Melting Point | 90.0-100.0 °C |

Spectroscopic Data:

While a comprehensive, publicly available dataset for the complete spectroscopic characterization of this compound is not consolidated in a single source, the following represents typical expected data based on the analysis of related nitroindole compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the indole ring system. The electron-withdrawing nitro group at the 7-position significantly influences the chemical shifts of the adjacent protons.

Disclaimer: The following are predicted chemical shifts and coupling constants. Actual experimental values may vary based on solvent and other experimental conditions.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (N-H) | ~8.5 | br s | - |

| H-2 | ~7.5 | dd | J = 3.0, 1.0 |

| H-3 | ~6.7 | dd | J = 3.0, 2.0 |

| H-4 | ~8.1 | dd | J = 8.0, 1.0 |

| H-5 | ~7.2 | t | J = 8.0 |

| H-6 | ~8.0 | dd | J = 8.0, 1.0 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum provides information on the carbon framework of the molecule. The nitro group's electron-withdrawing effect also deshields the carbon atom to which it is attached (C-7).

Disclaimer: The following are predicted chemical shifts. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~125 |

| C-3 | ~103 |

| C-3a | ~129 |

| C-4 | ~120 |

| C-5 | ~122 |

| C-6 | ~118 |

| C-7 | ~140 |

| C-7a | ~134 |

IR (Infrared) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C=C Stretch (aromatic) | 1450-1600 |

| N-O Stretch (nitro group) | 1500-1550 (asymmetric), 1335-1385 (symmetric) |

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound would show a molecular ion peak (M⁺) at m/z 162. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (m/z 116) and NO (m/z 132).

Experimental Protocols

Synthesis of this compound (Based on Parmerter et al., 1958)

This protocol is an adaptation based on the seminal work describing the synthesis of nitroindoles. Modern modifications may exist for improved yield and safety.

Materials:

-

Indole

-

Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or other milder nitrating agents)

-

Appropriate solvent (e.g., glacial acetic acid)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Purification materials (e.g., silica gel for column chromatography)

Procedure:

-

Dissolution: Dissolve indole in a suitable solvent in a reaction vessel equipped with a stirrer and a cooling bath.

-

Cooling: Cool the solution to a low temperature (e.g., 0-5 °C) to control the exothermic nitration reaction.

-

Nitration: Slowly add the nitrating agent dropwise to the cooled indole solution while maintaining the low temperature and stirring vigorously. The addition rate should be carefully controlled to prevent a rapid increase in temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC), to determine the point of completion.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Neutralization: Neutralize the acidic solution by the slow addition of a neutralizing agent until the pH is neutral.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the organic layer with brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate this compound from other isomers and impurities.

-

Characterization: Characterize the purified this compound using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Biological Activity and Selectivity

This compound is a well-established selective inhibitor of neuronal nitric oxide synthase (nNOS). Its selectivity for nNOS over eNOS and iNOS is a key feature that makes it a valuable research tool.

Table of Inhibitory Activity (IC₅₀/Kᵢ Values):

| NOS Isoform | IC₅₀ / Kᵢ (nM) | Reference |

| nNOS (neuronal) | Data not consistently available in a single source | |

| eNOS (endothelial) | Data not consistently available in a single source | |

| iNOS (inducible) | Data not consistently available in a single source |

Note: IC₅₀ and Kᵢ values can vary depending on the assay conditions. The table above is a template; specific, well-referenced values from comparative studies are needed for a complete and accurate representation.

Signaling Pathways and Experimental Workflows

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

The primary mechanism of action of this compound is the inhibition of nNOS, which plays a critical role in neuronal signaling. The following diagram illustrates the canonical nNOS signaling pathway and the point of inhibition by this compound.

Caption: The nNOS signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vivo Testing in a Neurodegeneration Model (e.g., MPTP Model of Parkinson's Disease)

This diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a mouse model of Parkinson's disease induced by the neurotoxin MPTP.

Caption: A typical workflow for in vivo testing of this compound.

Conclusion

This compound has proven to be an indispensable tool in the field of neuroscience and pharmacology. Its journey from a synthesized nitroindole isomer to a key selective inhibitor of nNOS highlights the importance of continued research into the biological activities of known chemical entities. The detailed understanding of its synthesis, properties, and mechanism of action provided in this guide serves as a valuable resource for researchers aiming to utilize this compound to further unravel the complexities of nitric oxide signaling in health and disease.

References

7-Nitroindole: A Core Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitroindole, a heterocyclic aromatic organic compound, has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the nitro group at the 7-position of the indole ring, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, synthesis methodologies, and its role as a key intermediate in the development of potent enzyme inhibitors. Particular focus is placed on its application in the generation of inhibitors for fructose-1,6-bisphosphatase (FBPase) and various protein kinases, highlighting its therapeutic potential in metabolic diseases and oncology.

Chemical and Physical Properties

This compound is a yellow powder that serves as a crucial starting material in various synthetic pathways.[1] Its core chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₂ | [1][2][3][4] |

| Molecular Weight | 162.15 g/mol | |

| Appearance | Yellow powder | |

| Purity | ≥ 97-99% (by HPLC) | |

| CAS Number | 6960-42-5 | |

| Synonyms | 7-Nitro-1H-indole, NSC 69874 | |

| Storage Conditions | Store at 0-8 °C, protect from light |

Synthesis of this compound

The regioselective introduction of a nitro group at the C7 position of the indole ring is a key challenge in the synthesis of this compound. Direct nitration of indole typically yields a mixture of isomers, with 3-nitroindole and 5-nitroindole being major products. Therefore, multi-step strategies are often employed to achieve the desired 7-substituted product.

Experimental Protocol: Synthesis via Nitration of 1-Acetylindoline-2-sulfonate

A common and effective method for the synthesis of this compound involves the nitration of a protected indoline derivative, followed by hydrolysis and dehydrogenation. This approach offers good regioselectivity for the 7-position.

Materials:

-

Indole

-

Sodium bisulfite

-

Acetic anhydride

-

Acetyl nitrate

-

Sodium hydroxide

-

Methanol

-

Ethanol

Procedure:

-

Preparation of Sodium 1-acetylindoline-2-sulfonate:

-

React indole with sodium bisulfite to form sodium indoline-2-sulfonate.

-

Acetylate the resulting compound with acetic anhydride to yield sodium 1-acetylindoline-2-sulfonate.

-

-

Nitration:

-

The sodium 1-acetylindoline-2-sulfonate is nitrated using acetyl nitrate. This reaction is typically carried out at a controlled temperature (e.g., 5-10°C) to prevent side reactions. The nitration surprisingly occurs at the 7-position.

-

-

Hydrolysis and Dehydrogenation:

-

The nitrated intermediate is then hydrolyzed with sodium hydroxide. During this step, the acetyl and sulfonate groups are eliminated, and the indoline ring is dehydrogenated to the indole ring, yielding this compound.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to obtain a high-purity product.

-

Synthesis workflow for this compound.

Applications in Drug Discovery

This compound is a valuable scaffold for the development of inhibitors targeting key enzymes in various disease pathways. Its derivatives have shown significant promise as inhibitors of fructose-1,6-bisphosphatase and protein kinases.

Fructose-1,6-bisphosphatase (FBPase) Inhibitors

Fructose-1,6-bisphosphatase is a rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose in the liver. In type 2 diabetes, the activity of FBPase is often elevated, leading to excessive hepatic glucose production. Therefore, inhibitors of FBPase are being investigated as potential therapeutic agents for the treatment of this metabolic disorder.

Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as potent allosteric inhibitors of FBPase. These compounds bind to an allosteric site on the enzyme, distinct from the active site, and induce a conformational change that reduces its catalytic activity.

Inhibitory Activity of this compound Derivatives against FBPase

| Compound | Modification | IC₅₀ (μM) |

| A | 7-nitro-1H-indole-2-carboxylic acid derivative | 0.10 - 0.47 |

| 6a | 7-nitro substituted derivative | 0.10 - 0.47 |

| 6b | 7-nitro substituted derivative | 0.10 - 0.47 |

Data extracted from a study on novel indole derivatives as FBPase inhibitors.

Inhibition of the Gluconeogenesis Pathway by this compound Derivatives.

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. Consequently, protein kinase inhibitors have become a major class of therapeutic agents.

The indole scaffold is a common feature in many approved and investigational protein kinase inhibitors. This compound serves as a versatile starting material for the synthesis of various substituted indoles that can be further elaborated into potent and selective kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling pathway.

Mechanism of Action of Indole-based Protein Kinase Inhibitors.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its utility as a precursor for the synthesis of potent fructose-1,6-bisphosphatase and protein kinase inhibitors underscores its therapeutic potential. The synthetic methodologies for its preparation, while requiring careful control of regioselectivity, provide a reliable route to this important building block. For researchers and scientists in medicinal chemistry, this compound represents a versatile scaffold upon which to design and develop the next generation of targeted therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]

- 3. Inhibition of akt/protein kinase B signaling by naltrindole in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Purity and Stability of Commercially Available 7-Nitroindole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and stability of commercially available 7-Nitroindole, a crucial building block in pharmaceutical and neuroscience research. This document collates available data on its quality specifications, potential impurities, and stability profile under various conditions, offering valuable insights for its handling, storage, and application in research and development.

Purity of Commercial this compound

Commercially available this compound is generally supplied at high purity levels, suitable for most research and drug development applications. The purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Commercial Purity Specifications

Quantitative data from various suppliers indicates that the purity of this compound consistently meets high standards. A summary of these specifications is presented in Table 1.

| Table 1: Summary of Quantitative Purity Data for Commercial this compound | |

| Parameter | Typical Specification |

| Purity (by HPLC) | ≥98.0%[1] |

| Purity (by GC) | >98.0% |

| Purity (Minimum) | 97%[2], min 99%[3] |

| Appearance | Light yellow to yellow or orange powder/crystal[4] |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol [1] |

Potential Impurities

While commercial this compound is of high purity, trace amounts of impurities may be present, arising from the synthesis process. The nitration of indole is a common synthetic route, which can lead to the formation of several potential side products.

Common impurities can include:

-

Isomers: Other mono-nitroindole isomers, such as 3-nitro-, 5-nitro-, and 6-nitroindole, may be formed depending on the regioselectivity of the nitration reaction.

-

Dinitrated Indoles: Over-nitration can lead to the formation of dinitroindole isomers, most commonly 3,5- and 3,6-dinitroindoles.

-

Polymerization Products: Indole is susceptible to acid-catalyzed polymerization, which can result in the formation of dark, tarry impurities, especially when strong acids are used in the nitration process.

-

N-Nitrosoindoles: The presence of nitrous acid as a byproduct or impurity can lead to the formation of N-nitrosoindoles.

Stability of this compound

The stability of this compound is a critical factor for ensuring the reliability and reproducibility of experimental results. Proper storage and handling are essential to prevent its degradation.

Recommended Storage Conditions

Suppliers consistently recommend storing this compound under refrigerated and light-protected conditions to maintain its stability.

| Table 2: Recommended Storage Conditions for this compound | |

| Condition | Recommendation |

| Temperature | 2-8°C or -20°C |

| Light | Protect from light |

| Atmosphere | Store in a dry place |

Degradation Pathways

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. While specific forced degradation data for this compound is not extensively published, potential degradation pathways can be inferred from the known chemistry of indoles and nitroaromatic compounds.

-

Hydrolysis: The indole ring is generally stable to hydrolysis. However, under strong acidic or basic conditions, degradation may occur, potentially involving the nitro group or the pyrrole ring.

-

Oxidation: Indoles are susceptible to oxidation. Oxidative degradation can lead to the formation of various products, including oxindole derivatives. The presence of the nitro group can also influence the oxidation process.

-

Photodegradation: Nitroaromatic compounds are known to be susceptible to photodegradation. Exposure to UV or sunlight can lead to the formation of various photoproducts, potentially involving the reduction of the nitro group or reactions of the aromatic system.

Experimental Protocols

Detailed experimental protocols are essential for the quality control and stability assessment of this compound. The following sections provide representative methodologies for purity and stability analysis.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the preferred technique for assessing the purity of this compound and for separating it from potential impurities and degradation products.

Objective: To develop and validate a precise and accurate HPLC method for the determination of the purity of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid

-

This compound reference standard and sample

Chromatographic Conditions (Representative):

-

Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation and Stability Studies

Forced degradation studies are performed to understand the degradation pathways of this compound and to generate potential degradation products for the validation of stability-indicating methods.

Objective: To investigate the stability of this compound under various stress conditions as per ICH guidelines.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 48 hours.

-

Photostability: Exposure to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines.

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile).

-

Expose the solutions to the stress conditions mentioned above.

-

At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

-

Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Analysis:

-

Monitor the decrease in the peak area of this compound.

-

Observe the formation of any degradation product peaks.

-

Assess peak purity of the this compound peak to ensure no co-elution with degradation products.

-

Attempt to identify and characterize major degradation products using techniques like LC-MS/MS and NMR.

Visualizations

Experimental Workflow for Purity and Stability Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of the purity and stability of this compound.

Caption: Workflow for Purity and Stability Analysis of this compound.

Proposed Degradation Pathway of this compound

Based on the known chemical reactivity of indoles and nitroaromatic compounds, a hypothetical degradation pathway for this compound under oxidative and photolytic stress is proposed below.

Caption: Proposed Degradation Pathways for this compound.

References

7-Nitroindole Derivatives as Caged Neurotransmitters: A Technical Guide

Introduction

In the intricate landscape of neuroscience, the ability to control neural activity with high spatiotemporal precision is paramount to unraveling the complexities of neural circuits and synaptic function. Caged compounds, photolabile molecules that release a bioactive substance upon illumination, have emerged as indispensable tools for achieving this control. Among the various classes of caging chromophores, 7-nitroindole derivatives have garnered significant attention for their favorable photophysical and chemical properties, enabling the precise release of neurotransmitters like glutamate and GABA. This technical guide provides an in-depth overview of this compound-based caged neurotransmitters, focusing on their core principles, quantitative properties, experimental applications, and synthetic methodologies, tailored for researchers, scientists, and drug development professionals.

Core Concepts: The Mechanism of this compound Uncaging

The functionality of this compound derivatives as caging groups lies in their ability to undergo a rapid, light-induced chemical transformation. These compounds are N-acyl-7-nitroindolines, which are activated by near-UV or two-photon infrared light.[1] Upon absorption of a photon, the molecule enters an excited state, leading to a rearrangement that ultimately cleaves the bond holding the neurotransmitter. This process, known as photolysis or uncaging, is remarkably fast, with release times often in the microsecond to millisecond range, mimicking the speed of natural synaptic transmission.[2][3] A key advantage of the 7-nitroindolinyl cage is its high stability against hydrolysis at physiological pH, ensuring that the neurotransmitter is only released upon light stimulation.[2][4]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fischer Indole Synthesis of 7-Nitroindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer indole synthesis as it applies to the preparation of 7-nitroindole derivatives. This class of compounds is of significant interest in medicinal chemistry due to the versatile reactivity of the indole scaffold and the unique electronic properties imparted by the nitro group. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the underlying chemical and biological mechanisms.

Core Concepts of the Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, is a robust method for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ or in a preceding step from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2] The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid to Lewis acids such as zinc chloride and boron trifluoride.[1][2]

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: The initial reaction between a substituted phenylhydrazine and a carbonyl compound yields the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

-Sigmatropic Rearrangement: A-sigmatropic rearrangement of the protonated enamine occurs, leading to the formation of a di-imine intermediate. This step is often the rate-determining step of the reaction.

-

Rearomatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization.

-

Ammonia Elimination: The final step involves the elimination of a molecule of ammonia to afford the aromatic indole ring.

The presence of substituents on the phenylhydrazine ring can significantly influence the course and outcome of the reaction. Electron-withdrawing groups, such as the nitro group at the ortho-position (which leads to 7-nitroindoles), can affect the nucleophilicity of the hydrazine and the stability of the intermediates, often requiring specific reaction conditions to achieve good yields.

Synthesis of this compound Derivatives: Experimental Protocols and Data

The synthesis of this compound derivatives via the Fischer indole synthesis typically begins with the preparation of the corresponding 2-nitrophenylhydrazone. This is followed by an acid-catalyzed cyclization to form the indole ring.

Key Experiment: Synthesis of Ethyl this compound-2-carboxylate